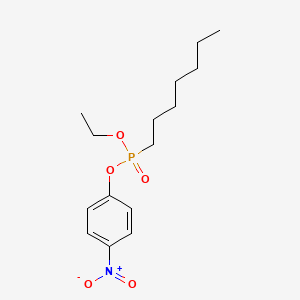

p-Nitrophenyl ethyl heptylphosphonate

Description

Overview of Organophosphorus Chemistry: Fundamental Principles and Research Trajectories

Organophosphorus chemistry is the scientific study of the synthesis and properties of organic compounds that contain phosphorus. wikipedia.org A key feature of these compounds is the phosphorus-carbon (P-C) bond. The field encompasses a wide range of compound classes, including phosphines, phosphine (B1218219) oxides, phosphonium (B103445) salts, and various esters of phosphorus-based acids. wikipedia.org

Fundamental principles of organophosphorus chemistry are often understood by comparing phosphorus to its group 15 neighbor, nitrogen. Like nitrogen, phosphorus can form a variety of covalent bonds and participate in numerous chemical reactions. However, the ability of phosphorus to expand its valence shell allows for hypervalent structures, a key difference from nitrogen. Research trajectories in this field are diverse, ranging from the development of new catalysts and ligands for organic synthesis to the creation of novel materials with unique electronic or physical properties. A significant area of research also focuses on the biological activity of organophosphorus compounds, which has led to the development of both life-saving drugs and potent nerve agents. wikipedia.org

Academic Importance of Phosphonate (B1237965) Esters: Theoretical Frameworks and Practical Applications

Phosphonate esters, a subclass of organophosphorus compounds, are characterized by a phosphorus atom double-bonded to one oxygen atom, single-bonded to two alkoxy or aryloxy groups, and single-bonded to a carbon atom. These compounds have garnered significant academic interest due to their unique chemical properties and wide-ranging applications.

From a theoretical standpoint, phosphonate esters serve as valuable models for studying reaction mechanisms in organophosphorus chemistry. Their stability and reactivity can be fine-tuned by altering the organic substituents on the phosphorus atom and the ester groups. This allows for systematic investigations into electronic and steric effects on reaction pathways.

The practical applications of phosphonate esters are extensive and continue to expand. In medicinal chemistry, they are often used as mimics of phosphate (B84403) esters in biological systems, leading to the development of enzyme inhibitors and antiviral drugs. Their resistance to hydrolysis compared to phosphate esters makes them particularly suitable for this purpose. In materials science, phosphonates are utilized for surface modification and the creation of functional polymers. Furthermore, certain phosphonate esters have found use in agriculture as herbicides and plant growth regulators.

Contextualizing p-Nitrophenyl Ethyl Heptylphosphonate within Contemporary Organophosphorus Research

This compound is a specific phosphonate ester that embodies several key features of interest in contemporary organophosphorus research. Its structure includes a heptyl group directly attached to the phosphorus atom, an ethyl ester group, and a p-nitrophenyl ester group. The p-nitrophenyl group is a well-known leaving group in biochemical and chemical reactions, often used to probe the reactivity of enzymes or to facilitate synthetic transformations.

While extensive research specifically detailing the synthesis and applications of this compound is not widely available in public literature, its structure suggests potential areas of academic investigation. It could serve as a substrate or inhibitor in enzymatic studies, particularly for hydrolases that act on phosphonate esters. The presence of the heptyl chain provides lipophilicity, which could be relevant in studies of membrane interactions or for the development of compounds with specific solubility properties.

The synthesis of such a molecule would likely involve standard methodologies in organophosphorus chemistry, potentially utilizing the Michaelis-Arbuzov reaction or related transformations to form the phosphorus-carbon bond. Further esterification steps would then lead to the final product. The study of its reactivity, particularly the cleavage of the p-nitrophenyl group, could provide insights into the mechanisms of phosphonate ester hydrolysis.

Below is a table of the physicochemical properties for this compound:

| Property | Value |

| CAS Number | 3015-77-8 |

| Molecular Formula | C15H24NO5P |

| Molecular Weight | 329.33 g/mol |

| Canonical SMILES | CCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)N+[O-] |

| InChI Key | HDCSKOHTFSPXEZ-UHFFFAOYSA-N |

Properties

CAS No. |

3015-77-8 |

|---|---|

Molecular Formula |

C15H24NO5P |

Molecular Weight |

329.33 g/mol |

IUPAC Name |

1-[ethoxy(heptyl)phosphoryl]oxy-4-nitrobenzene |

InChI |

InChI=1S/C15H24NO5P/c1-3-5-6-7-8-13-22(19,20-4-2)21-15-11-9-14(10-12-15)16(17)18/h9-12H,3-8,13H2,1-2H3 |

InChI Key |

HDCSKOHTFSPXEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCP(=O)(OCC)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Enzymatic Interactions and Biochemical Research Applications of P Nitrophenyl Ethyl Heptylphosphonate

Phosphonate (B1237965) Esters as Probes for Enzyme Active Site Mechanisms

Phosphonate esters are structural mimics of the tetrahedral transition state formed during the hydrolysis of carboxyl esters by many hydrolase enzymes. This structural similarity allows them to act as potent inhibitors and specialized substrates, providing deep insights into catalytic mechanisms. The inclusion of a p-nitrophenyl group creates a convenient spectroscopic handle to monitor enzymatic reactions.

Phosphonate esters like p-Nitrophenyl ethyl heptylphosphonate are widely utilized to probe the active sites of various hydrolases. These enzymes typically employ a catalytic triad (B1167595) (e.g., Ser-His-Asp) to facilitate the hydrolysis of ester bonds. The phosphonate acts as a substrate analogue, binding to the active site where the phosphorus atom is attacked by the catalytic serine residue.

In the case of thiolases, such as the OleA enzyme, p-nitrophenyl esters have been used to understand the enzyme's reaction mechanism. Studies have shown that the acyl group from a p-nitrophenyl ester can be transferred to the active site cysteine residue (Cys143 in OleA), forming an acyl-enzyme intermediate. nih.gov This demonstrates that p-nitrophenyl esters can effectively substitute for the natural acyl-CoA substrates, allowing researchers to probe the initial acylation step of the catalytic cycle. nih.gov While p-nitrophenyl alkanoates alone did not lead to the final Claisen condensation product in one study, their co-incubation with CoA thioesters resulted in mixed products, confirming their interaction with the enzyme's catalytic machinery. nih.govresearchgate.net

Research on lipases has similarly benefited from the use of p-nitrophenyl alkylphosphonates. These compounds have been shown to be effective inhibitors of both microbial and mammalian lipases, indicating a conserved mechanism of interaction with the lipase (B570770) active site. nih.gov The specificity of these interactions can reveal details about the size and nature of the enzyme's substrate-binding pocket. For instance, the varying reactivity of lipases with p-nitrophenyl esters of different acyl chain lengths (e.g., acetate, butyrate, octanoate, palmitate) has been used to map the substrate specificity of these enzymes. dergipark.org.tr One study found that a lipase exhibited its highest activity with the eight-carbon chain p-nitrophenyl-octanoate, suggesting the binding pocket is optimally sized for a medium-length acyl chain. dergipark.org.tr

A significant application of this compound is in enzyme activity assays. The p-nitrophenyl group is an excellent chromophore. The ester itself is nearly colorless, but upon enzymatic hydrolysis, it releases p-nitrophenol (pNP). nih.gov In solutions with a pH above its pKa of ~7.2, p-nitrophenol deprotonates to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance maximum around 405-410 nm. nih.govresearchgate.net

This color change provides a simple and continuous method for monitoring enzyme activity spectrophotometrically. The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction. nih.govmdpi.com This principle is broadly applied for assaying the activity of esterases and lipases. mdpi.comncsu.edunih.gov The reliability of this assay allows for high-throughput screening of enzyme variants or potential inhibitors. researchgate.net

The choice of the acyl (or in this case, phosphonyl) group allows for the tuning of the substrate to match the specificity of the enzyme being studied. For lipases, which hydrolyze water-insoluble substrates, p-nitrophenyl esters with longer alkyl chains are often preferred to mimic natural triglycerides. researchgate.netscielo.sa.cr

Table 1: Kinetic Parameters of Hydrolases with various p-Nitrophenyl Substrates This table presents kinetic data from various studies to illustrate how substrate structure affects enzyme activity. Note that these are different enzymes and substrates, used here to demonstrate the principles of substrate specificity.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Organophosphorus Acid Anhydrolase (OPAA) | (S_P)-Methyl ethyl p-nitrophenyl phosphate (B84403) | - | 47 | >1 x 10³ |

| Organophosphorus Acid Anhydrolase (OPAA) | (S_P)-Methyl isopropyl p-nitrophenyl phosphate | - | 54 | >1 x 10³ |

| Organophosphorus Acid Anhydrolase (OPAA) | (S_P)-Methyl phenyl p-nitrophenyl phosphate | 4.0 | 40 | 1 x 10⁴ |

| Cytosolic Esterase (Megachile rotundata) | p-Nitrophenylacetate | 0.124 | 2.29 x 10⁻⁹ mol/s per mg | - |

Data compiled from multiple sources. tamu.edunih.gov

Determining the precise concentration of active enzyme in a preparation is crucial for accurate kinetic analysis. Active-site titration is a technique used to quantify the number of catalytically competent enzyme molecules. Organophosphorus compounds like this compound are well-suited for this purpose because they act as irreversible inhibitors that form a stable, covalent 1:1 complex with the enzyme. nih.gov

The titration process involves adding a known amount of the phosphonate inhibitor to the enzyme solution. The inhibitor reacts stoichiometrically with the active-site serine residues. By measuring the amount of inhibitor required to completely abolish enzyme activity, or by quantifying the amount of p-nitrophenol released in the initial "burst" of the reaction, one can calculate the molar concentration of active enzyme sites. This "burst" corresponds to the rapid acylation of all available active sites before the much slower deacylation (hydrolysis) step. This methodology provides a direct measure of functional enzyme concentration, which is often more informative than total protein concentration.

Mechanistic Studies of Enzyme Inhibition by this compound and Analogues

The phosphonate moiety in this compound makes it a potent inhibitor of serine hydrolases. Understanding the mechanism of this inhibition provides insight into the enzyme's catalytic strategy and the molecular interactions that govern substrate recognition.

Organophosphorus compounds, including phosphonate esters, are known for their ability to irreversibly inactivate serine hydrolases. nih.govnih.gov The mechanism of this inactivation is a covalent modification of the catalytic serine residue in the enzyme's active site.

The process begins with the binding of the phosphonate inhibitor to the active site, guided by the enzyme's substrate specificity. The hydroxyl group of the active-site serine, made highly nucleophilic by the other members of the catalytic triad, attacks the electrophilic phosphorus atom of the phosphonate. This attack displaces the p-nitrophenol leaving group, forming a stable covalent phosphonyl-enzyme conjugate.

Unlike a natural carboxyl ester substrate, which would form an acyl-enzyme intermediate that is rapidly hydrolyzed to regenerate the free enzyme, the phosphonyl-enzyme adduct is extremely stable and resistant to hydrolysis. This is because the phosphorus-oxygen bond is much stronger than the corresponding carbon-oxygen bond in an acylated serine. The result is a "dead-end" complex, rendering the enzyme molecule permanently inactive. This process is often referred to as phosphonylation of the active site.

The specificity of an inhibitor like this compound for a particular enzyme is determined by the precise fit of the inhibitor into the enzyme's active site. The active site is not merely a set of catalytic residues but also a binding pocket that recognizes the structural features of the substrate.

The different groups attached to the phosphorus atom—the ethyl group and the heptyl group—play a crucial role in this recognition. For lipases, which have active sites adapted to bind the long acyl chains of lipids, the heptyl group likely fits into a hydrophobic binding channel or pocket. The size and shape of this pocket determine the enzyme's preference for substrates or inhibitors with specific chain lengths.

Studies using a series of p-nitrophenyl phosphotriesters with varying alkyl and aryl substituents have demonstrated the importance of steric and electronic factors in substrate binding and turnover. For example, the enzyme OPAA from Alteromonas sp. shows a clear stereochemical preference for the S_p enantiomer of chiral phosphotriesters. tamu.edu Furthermore, the enzyme's catalytic efficiency (k_cat/K_m) varies significantly with the size of the substituents on the phosphorus atom, with smaller groups generally being favored. tamu.edu This highlights how the architecture of the active site imposes strict constraints on the size and shape of the molecule it can process effectively. The interaction between the inhibitor's alkyl chains and the hydrophobic residues lining the active site pocket is a key determinant of binding affinity and, consequently, inhibitory potency.

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition

Structure-activity relationship (SAR) studies for organophosphorus compounds like this compound are crucial for understanding their mechanism of enzyme inhibition, particularly concerning acetylcholinesterase (AChE). nih.gov The inhibitory potency of these esters is generally governed by two main factors: the steric compatibility of the inhibitor with the enzyme's active site and the electrophilic reactivity of the phosphorus atom. nih.gov The general structure for these inhibitors can be represented as (R)(R')P(O)X, where X is a leaving group, and R and R' are various substituents. nih.gov

In the case of this compound, the key structural components influencing its activity are:

The Heptyl Group: The long alkyl chain of the heptyl group plays a significant role in hydrophobic interactions within the active site of enzymes like AChE. The size and shape of this group must be complementary to the enzyme's binding pocket for effective inhibition.

The p-Nitrophenyl Group: This group functions as an excellent leaving group (X). Its departure is facilitated by the electron-withdrawing nature of the nitro group, which stabilizes the resulting p-nitrophenoxide ion. A good leaving group is essential for the rapid phosphorylation of the serine residue in the enzyme's active site, leading to inactivation. nih.gov

The relationship between the chemical structure of organophosphorus esters and their ability to inactivate AChE is a function of both steric and reactivity effects. nih.gov Modifications to the alkyl (R) and alkoxy (R') groups can significantly alter the inhibitor's affinity for the enzyme and the rate of phosphorylation.

| Structural Modification | General Effect on Enzyme Inhibition | Rationale |

|---|---|---|

| Varying Alkyl Chain Length (e.g., Heptyl group) | Optimal length enhances binding affinity. Chains that are too short or too long can decrease activity. | Relates to the size and hydrophobic nature of the enzyme's active site pocket. Proper fit maximizes van der Waals interactions. |

| Altering the Alkoxy Group (e.g., Ethyl group) | Affects both steric fit and the electrophilicity of the phosphorus atom. | The size of the group influences binding, while its electronic properties can modulate the reactivity of the phosphoryl center. |

| Modifying the Leaving Group (e.g., p-Nitrophenyl) | A more stable leaving group (lower pKa of the conjugate acid) generally leads to a higher rate of phosphorylation. | Facilitates the nucleophilic attack by the active site serine, leading to a more rapid and irreversible inhibition of the enzyme. |

Hydrolysis Mechanisms of p-Nitrophenyl Esters in Biological Mimics and Aqueous Systems

Water-Catalyzed Hydrolysis: Reaction Orders and Transition States

The neutral, water-catalyzed hydrolysis of p-nitrophenyl esters has been a subject of detailed kinetic and mechanistic studies. Research on analogous compounds, such as p-nitrophenyl trifluoroacetate (B77799) in an acetonitrile (B52724) solvent, reveals that the reaction is third order with respect to water. nih.gov This higher-order dependence indicates that multiple water molecules are involved in the rate-determining step, acting in a concerted manner.

The proposed mechanism involves a cyclic transition state where water molecules form a "water bridge". mdpi.com This arrangement facilitates the nucleophilic attack on the carbonyl carbon and the subsequent proton transfers. For the hydrolysis of p-nitrophenyl trifluoroacetate, a model featuring an eight-membered cyclic transition state has been proposed, in which three protons undergo significant bonding changes. nih.gov This cooperative action of a water network effectively stabilizes charge and lowers the activation energy of the reaction. mdpi.com

| Parameter | Finding for p-Nitrophenyl Ester Hydrolysis | Implication |

|---|---|---|

| Reaction Order in Water | Third Order nih.gov | Indicates the participation of three water molecules in the rate-determining transition state. |

| Kinetic Solvent Isotope Effect (kH₂O/kD₂O) | 2.90 ± 0.12 nih.gov | A significant isotope effect confirms that proton transfer is a key component of the reaction mechanism. |

| Proposed Transition State | Eight-membered cyclic structure involving three water molecules nih.gov | This structure allows for efficient, low-energy pathways for the required proton transfers during hydrolysis. nih.gov |

Role of Leaving Groups in Ester Hydrolysis Kinetics

The nature of the leaving group is a critical determinant in the kinetics of ester hydrolysis. The rate-determining steps in these reactions are heavily influenced by the stability of the departing group. mdpi.com Esters with good leaving groups, such as p-nitrophenyl esters, generally hydrolyze more rapidly. The p-nitrophenoxide ion is a relatively stable anion because its negative charge is delocalized across the aromatic ring and stabilized by the potent electron-withdrawing nitro group.

This principle is illustrated by comparing the hydrolysis rates of different esters. For instance, the hydrolysis of S-ethyl trifluorothioacetate is significantly slower than that of p-nitrophenyl trifluoroacetate, a difference attributed to the poorer leaving group ability of the ethanethiolate compared to p-nitrophenoxide. mdpi.com For the hydrolysis of p-nitrophenyl acetate, the rate-limiting step is the formation of the tetrahedral intermediate, whereas for esters with poorer leaving groups like ethyl acetate, the subsequent loss of the leaving group from the intermediate is rate-limiting. cdnsciencepub.com The choice of leaving group can thus fundamentally alter the energy profile and the rate-determining step of the hydrolysis reaction. semanticscholar.org

| Leaving Group | Relative Hydrolysis Rate | Reason for Difference |

|---|---|---|

| p-Nitrophenoxide | High | Excellent stability due to resonance and the strong electron-withdrawing nitro group. |

| Phenoxide | Moderate | Less stable than p-nitrophenoxide as it lacks the nitro group for charge stabilization. |

| Alkoxide (e.g., Ethoxide) | Low | Poor leaving group due to the high basicity and localization of negative charge on the oxygen atom. cdnsciencepub.com |

| Thiolate (e.g., Ethanethiolate) | Very Low | Significantly poorer leaving group compared to p-nitrophenoxide, leading to much slower hydrolysis rates. mdpi.com |

Computational Modeling of Hydrolytic Pathways

Computational chemistry provides powerful tools for elucidating the detailed mechanisms of hydrolytic reactions. mdpi.com By modeling the potential energy surfaces, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. For the hydrolysis of p-nitrophenyl esters, quantum mechanics calculations are used to map the energetic landscape of the reaction as water molecules interact with the ester. mdpi.comnih.gov

The typical computational workflow involves several steps:

Geometry Optimization: The structures of the reactants, intermediates, and products are optimized to find their lowest energy conformations.

Transition State Search: Methods such as Quadrature-Synchronous Transit (QST3) are employed to locate the transition state structure connecting reactants and products. mdpi.com

Frequency Calculations: These calculations confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). mdpi.com

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface. mdpi.com

These computational studies have been instrumental in visualizing the role of individual water molecules and water networks in catalyzing the hydrolysis, confirming the formation of tetrahedral intermediates and detailing the structure of transition states. mdpi.comsemanticscholar.org

| Computational Method/Technique | Purpose in Studying Hydrolysis |

|---|---|

| Density Functional Theory (e.g., B3LYP-D3) | To accurately calculate the electronic structure and energies of molecules involved in the reaction. mdpi.com |

| Geometry Optimization | To find the most stable 3D arrangement of atoms for reactants, products, and intermediates. mdpi.com |

| QST3/Transition State Search | To identify the highest energy point along the reaction coordinate, i.e., the transition state. mdpi.com |

| Intrinsic Reaction Coordinate (IRC) | To map the reaction pathway and verify the connection between the transition state and the corresponding minima. mdpi.com |

Spectroscopic and Computational Characterization in the Research of P Nitrophenyl Ethyl Heptylphosphonate

Application of Advanced Spectroscopic Methods in Mechanistic Studies

Spectroscopic methods are indispensable for elucidating the structural features and reaction kinetics of p-nitrophenyl ethyl heptylphosphonate. Techniques such as NMR and UV-Vis spectroscopy, coupled with chromatographic separations, offer a comprehensive view of its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 31P-NMR, is a powerful tool for the structural characterization of phosphorus-containing compounds like this compound. huji.ac.il The 31P nucleus has a spin of ½ and is 100% abundant, making it well-suited for NMR studies that provide detailed information about the chemical environment of the phosphorus atom.

In the context of this compound, the 31P-NMR spectrum would exhibit a single resonance, and its chemical shift would be indicative of the phosphonate (B1237965) group. The chemical shifts in 31P-NMR are highly sensitive to the nature of the substituents attached to the phosphorus atom. For organophosphonates, these shifts typically appear in a characteristic range. For instance, studies on analogous O-alkyl O-4-nitrophenyl methylphosphonates have shown that 31P-NMR is effective in probing the structure. researchgate.net

Furthermore, 31P-NMR is instrumental in mechanistic studies, such as monitoring the progress of hydrolysis reactions. researchgate.net As this compound hydrolyzes, the chemical environment of the phosphorus atom changes, leading to a shift in the 31P resonance or the appearance of new signals corresponding to the hydrolysis products. This allows for the real-time tracking of the reaction and the identification of intermediates and final products.

Table 1: Representative 31P-NMR Chemical Shifts for Organophosphonate Compounds

| Compound Type | Functional Groups | Typical 31P Chemical Shift (ppm) |

|---|---|---|

| Alkyl Phosphonates | R-P(O)(OR')2 | 20 to 30 |

| Aryl Phosphonates | Ar-P(O)(OR')2 | 15 to 25 |

| Phosphonate Monoesters | R-P(O)(OR')(OH) | 10 to 20 |

Note: The exact chemical shift for this compound would depend on the specific solvent and experimental conditions.

UV-Vis spectroscopy is a cornerstone technique for studying the kinetics of reactions involving this compound, particularly its hydrolysis. The utility of this method stems from the chromophoric properties of the p-nitrophenolate anion, which is a product of the hydrolysis of the ester linkage. researchgate.netnih.gov This anion exhibits a strong absorbance in the visible region, typically around 400-410 nm, a wavelength where the parent compound does not significantly absorb.

By monitoring the increase in absorbance at this specific wavelength over time, the rate of formation of the p-nitrophenolate anion can be accurately measured. This allows for the determination of key kinetic parameters such as the rate constant (k), Michaelis-Menten constant (Km), and maximum reaction velocity (Vmax) when the hydrolysis is enzyme-catalyzed. researchgate.net The Beer-Lambert law is applied to relate the absorbance to the concentration of the product formed.

The experimental setup typically involves preparing a solution of this compound in a suitable buffer, initiating the reaction (e.g., by adding a catalyst or adjusting the pH), and recording the UV-Vis spectrum at regular intervals. bu.edu This approach provides valuable data for understanding the reaction mechanism and the factors that influence the reaction rate, such as temperature, pH, and the presence of inhibitors. nih.gov

Table 2: Example Kinetic Parameters from UV-Vis Spectroscopic Analysis of p-Nitrophenyl Ester Hydrolysis

| Enzyme/Catalyst | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal Wavelength (nm) |

|---|---|---|---|---|

| Alkaline Phosphatase | p-Nitrophenyl phosphate (B84403) | 0.03 - 0.5 | 50 - 200 | 405 |

| Phosphotriesterase | Paraoxon | 0.1 - 1.0 | 1000 - 5000 | 400 |

Note: These are representative values for analogous compounds and reactions.

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for the separation, identification, and quantification of the products of reactions involving this compound. chromatographyonline.com In the context of hydrolysis studies, HPLC is used to separate the unreacted parent compound from its hydrolysis products, primarily p-nitrophenol and ethyl heptylphosphonic acid.

A common approach involves reversed-phase HPLC, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The eluting compounds are detected using a UV detector, as p-nitrophenol has a strong UV absorbance. nih.govchromatographyonline.com

The retention time of each compound under specific chromatographic conditions is a characteristic feature that aids in its identification. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration standard. This allows for the determination of the concentration of each species in the reaction mixture at different time points, providing a detailed profile of the reaction progress. chromatographyonline.com

Table 3: Typical HPLC Parameters for the Analysis of p-Nitrophenol

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Acetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm or 317 nm |

Computational Chemistry and Theoretical Approaches to this compound

Computational chemistry provides a powerful lens through which to investigate the properties and reactivity of this compound at the molecular level. Theoretical methods such as Density Functional Theory and Molecular Dynamics simulations complement experimental findings by offering insights that are often difficult or impossible to obtain through empirical means alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. semanticscholar.org It is particularly valuable for elucidating the reaction pathways of chemical transformations, such as the hydrolysis of this compound. DFT calculations can be used to model the geometries of reactants, transition states, and products, as well as to calculate their relative energies. acs.org

By mapping the potential energy surface of the reaction, DFT can help to identify the most likely reaction mechanism. For instance, in the hydrolysis of analogous p-nitrophenyl phosphates, DFT studies have been employed to distinguish between different possible pathways, such as those involving associative or dissociative mechanisms. acs.org These calculations can provide detailed information about the structure of the transition state, including bond lengths and angles, which offers crucial insights into the nature of the bond-breaking and bond-forming processes.

Furthermore, DFT can be used to calculate activation energies, which can then be compared with experimentally determined values to validate the proposed mechanism. The inclusion of solvent effects in DFT calculations, often through implicit solvation models, is critical for accurately modeling reactions that occur in solution.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netspringermedizin.de In the context of this compound, MD simulations are particularly useful for investigating its interactions with biomolecules, such as enzymes. researcher.life Many organophosphonates are known to be inhibitors of acetylcholinesterase (AChE), and MD simulations can provide a detailed picture of how these inhibitors bind to the active site of the enzyme. nih.govmdpi.com

An MD simulation begins with a known three-dimensional structure of the biomolecule, often obtained from X-ray crystallography or NMR spectroscopy. The organophosphonate is then docked into the active site, and the entire system is solvated in a box of water molecules. The simulation then calculates the forces between all atoms in the system and uses Newton's laws of motion to predict their positions and velocities at subsequent time steps.

The resulting trajectory provides a dynamic view of the binding process, revealing key information such as:

The specific amino acid residues involved in the interaction.

The role of hydrogen bonds, hydrophobic interactions, and van der Waals forces in stabilizing the complex. researchgate.net

Conformational changes in both the inhibitor and the enzyme upon binding.

The potential pathways for the inhibitor to enter and exit the active site.

By analyzing the interactions and binding energies derived from MD simulations, researchers can gain a deeper understanding of the molecular basis of toxicity and develop strategies for designing more effective antidotes or less harmful pesticides. researcher.life

Prediction of Reactivity and Stability via Quantum Chemical Methods

Quantum chemical methods are powerful computational tools for elucidating the electronic structure of molecules, which in turn allows for the prediction of their reactivity and stability. These in silico approaches provide insights into molecular properties that are often difficult or impossible to measure experimentally. For organophosphorus compounds like this compound, methods such as Density Functional Theory (DFT) are employed to calculate a variety of molecular descriptors that correlate with chemical behavior.

At the heart of these predictions are the concepts of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Electronegativity describes the tendency of a molecule to attract electrons. Chemical hardness represents the resistance to a change in electron distribution, with harder molecules being less reactive. The electrophilicity index provides a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

| Parameter | Symbol | Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -8.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.0 | Chemical reactivity and kinetic stability |

| Electronegativity | χ | 6.0 | Tendency to attract electrons |

| Chemical Hardness | η | 2.5 | Resistance to change in electron distribution |

| Global Electrophilicity Index | ω | 7.2 | Electrophilic nature |

Note: The data in this table is illustrative and based on computational studies of p-nitrophenyl phosphate, a structurally related compound. The actual values for this compound may vary.

Another valuable tool in computational chemistry is the Molecular Electrostatic Potential (MEP) map. The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored in shades of red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack.

For a molecule like this compound, an MEP map would likely show a significant negative potential around the oxygen atoms of the nitro group and the phosphoryl group, indicating these as likely sites for interaction with electrophiles. The phosphorus atom, being bonded to electronegative oxygen atoms, would be expected to have a positive electrostatic potential, making it a primary target for nucleophilic attack. This is consistent with the known mechanism of action for many organophosphorus compounds, which involves nucleophilic attack on the phosphorus center.

Derivatization, Modification, and Analog Design for Focused Academic Exploration

Synthesis of Novel p-Nitrophenyl Phosphonate (B1237965) Analogues

The synthesis of analogs based on the p-nitrophenyl ethyl heptylphosphonate structure is fundamental to understanding its chemical properties and biological interactions. By systematically altering its constituent parts, researchers can fine-tune its reactivity, selectivity, and function.

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For this compound, SAR studies would involve the synthesis of a library of analogs where the ethyl, heptyl, and p-nitrophenyl groups are systematically varied.

The synthesis of such analogs can be achieved through established organophosphorus chemistry, often involving the reaction of an appropriate phosphonic dichloride with the desired alcohols or phenols in a stepwise manner. For instance, heptylphosphonic dichloride could be reacted first with ethanol (B145695) and then with p-nitrophenol to yield the parent compound. By substituting ethanol or heptylphosphonic dichloride with other alcohols or alkylphosphonic dichlorides, a diverse range of analogs can be produced.

Variations in the alkyl chains (the ethyl and heptyl groups) can probe the steric and hydrophobic requirements of a target binding pocket. For example, increasing or decreasing the length of the heptyl chain could affect the compound's affinity for a specific enzyme. The aryl moiety, p-nitrophenol, is an excellent leaving group and a chromogenic reporter, but it can be replaced with other substituted phenols to modulate electronic properties and reactivity. For example, introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the susceptibility of the phosphonate to nucleophilic attack.

Table 1: Representative Analogues of this compound for SAR Studies

| Analog | Variation from Parent Compound | Rationale for SAR Study |

|---|---|---|

| p-Nitrophenyl ethyl butyl phosphonate | Heptyl chain shortened to butyl | To investigate the effect of shorter alkyl chain length on binding affinity and hydrophobicity. |

| p-Nitrophenyl ethyl decyl phosphonate | Heptyl chain lengthened to decyl | To determine if a longer alkyl chain enhances binding in a hydrophobic pocket. |

| p-Nitrophenyl methyl heptylphosphonate | Ethyl group replaced with methyl | To assess the steric tolerance for smaller substituents at this position. |

| p-Cyanophenyl ethyl heptylphosphonate | p-Nitrophenyl group replaced with p-cyanophenyl | To evaluate the effect of a different electron-withdrawing group on reactivity. |

| p-Methoxyphenyl ethyl heptylphosphonate | p-Nitrophenyl group replaced with p-methoxyphenyl | To study the impact of an electron-donating group on the stability and reactivity of the phosphonate ester. |

The phosphorus atom in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S isomers). Biological systems, particularly enzymes, are chiral and often exhibit stereospecificity, interacting preferentially with one enantiomer over the other. Therefore, the synthesis of enantiomerically pure forms of this phosphonate is crucial for detailed stereochemical investigations.

Asymmetric synthesis of chiral phosphonates can be achieved through several methods. One common approach is the use of a chiral auxiliary. For example, an alkylphosphonic dichloride can be reacted with a chiral alcohol or amine, such as L-proline ethyl ester, to form a diastereomeric intermediate. researchgate.net After separation of the diastereomers, the chiral auxiliary can be removed and replaced with the desired group (e.g., the p-nitrophenoxy group) to yield the enantiomerically pure phosphonate. researchgate.net Another strategy involves the use of chiral catalysts in reactions that create the phosphorus stereocenter. nih.gov These catalytic methods offer a more efficient route to chiral phosphonates. nih.gov

By studying the individual enantiomers, researchers can determine which stereoisomer is responsible for a particular biological effect, leading to a more precise understanding of the molecular interactions at play.

Table 2: Strategies for Asymmetric Synthesis of Chiral Phosphonates

| Method | Description | Example Reagent/Catalyst | Expected Outcome |

|---|---|---|---|

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical outcome of a reaction, then later removed. | L-Proline ethyl ester | Formation of diastereomeric phosphoramidates that can be separated chromatographically. researchgate.net |

| Chiral Catalyst | An enantiomerically pure catalyst is used to control the stereochemistry of the product-forming step. | Chiral organocatalysts (e.g., derivatives of cinchona alkaloids) | Direct formation of an enantioenriched phosphonate product from a prochiral substrate. mdpi.com |

| Enzymatic Resolution | An enzyme selectively hydrolyzes one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer. | Phosphotriesterases or lipases | Isolation of one enantiomer in high enantiomeric excess while the other is consumed. tamu.edu |

Phosphonates are excellent mimics of phosphates, which are ubiquitous in biology in the form of signaling molecules (e.g., ATP), nucleic acids, and post-translationally modified proteins. The key difference is the replacement of a labile P-O bond with a stable P-C bond, rendering phosphonates resistant to enzymatic hydrolysis. researchgate.net This stability makes them ideal scaffolds for designing probes that can act as inhibitors or activity reporters for phosphate-metabolizing enzymes.

Starting from the this compound structure, biologically inspired probes can be designed to target specific enzyme families. For instance, serine hydrolases and phosphatases are common targets. The p-nitrophenyl group serves as a convenient leaving group that, upon enzymatic hydrolysis, produces p-nitrophenol, a yellow-colored compound that can be quantified spectrophotometrically. glpbio.com The ethyl and heptyl chains can be modified to mimic the natural substrates of a target enzyme, thereby directing the probe to the desired active site. For example, by replacing one of the alkyl chains with a moiety that resembles a natural substrate, the phosphonate can be designed as a specific activity-based probe.

Table 3: Phosphonate Probes as Analogs of Biological Phosphates

| Biological Phosphate (B84403)/Substrate | Phosphonate Analog Concept | Target Enzyme Class | Mechanism of Action/Detection |

|---|---|---|---|

| Phosphoenolpyruvate | Fosfomycin (a phosphonate antibiotic) | MurA | Irreversible inhibition of cell wall biosynthesis. nih.gov |

| ATP/GTP | Non-hydrolyzable phosphonate analogs of ATP/GTP | Kinases, GTPases | Competitive inhibition by binding to the active site without being turned over. |

| Phosphotyrosine | Phosphonate-based phosphotyrosine analogues | Protein Tyrosine Phosphatases (PTPs) | Act as stable mimics to inhibit or probe PTP activity. researchgate.net |

| Generic Phosphate Ester | p-Nitrophenyl phosphonate | Phosphatases, Phosphodiesterases | Hydrolysis releases chromogenic p-nitrophenol for activity measurement. glpbio.comselleckchem.com |

Functionalization and Conjugation Strategies

To enhance their utility as research tools, p-nitrophenyl phosphonate scaffolds can be functionalized with various reporter groups or tags. These modifications enable the detection, visualization, and isolation of their biological targets.

Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that uses chemical probes to assess the functional state of enzymes in complex biological samples. nih.gov p-Nitrophenyl phosphonates are well-suited for development as activity-based probes (ABPs) for certain enzyme classes, such as serine hydrolases. researchgate.net The phosphonate acts as a "warhead" that covalently modifies a catalytically active serine residue in the enzyme's active site.

To transform this compound into an ABP, a reporter tag is typically incorporated into the structure, often by modifying one of the alkyl chains. This tag can be a biotin (B1667282) group for affinity purification of the target enzyme or a "clickable" handle like an alkyne or azide (B81097) for subsequent conjugation to a fluorescent dye or other reporter molecule via click chemistry. nih.gov Such labeled probes allow for the identification of enzyme targets, the study of enzyme inhibition, and the visualization of active enzymes in cells and tissues.

Table 4: Covalent Labeling Tags for Mechanistic Studies

| Tag | Function | Detection/Application Method |

|---|---|---|

| Biotin | Affinity handle | Streptavidin-based affinity chromatography for protein isolation, or Western blotting with streptavidin-HRP conjugates. nih.gov |

| Alkyne | "Clickable" handle | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach fluorescent dyes, biotin, or other reporters. researchgate.net |

| Azide | "Clickable" handle | Strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC for bio-orthogonal labeling. |

| Radioisotope (e.g., ³²P) | Radioactive label | Autoradiography or scintillation counting for sensitive detection of labeled proteins. |

Fluorescence-based assays are highly sensitive and widely used in high-throughput screening for drug discovery. mdpi.com Attaching a fluorescent dye (fluorophore) to the this compound scaffold can create a probe for continuous, real-time monitoring of enzyme activity.

There are several design strategies for fluorescent phosphonate probes. In one approach, a fluorophore is attached to the molecule in such a way that its fluorescence is quenched. Upon enzymatic cleavage of the p-nitrophenyl group, a conformational change or the release of the quenching group leads to an increase in fluorescence. Alternatively, the hydrolysis product, p-nitrophenol, can itself act as a quencher for certain fluorescent dyes, providing an indirect method for detecting enzyme activity. nih.gov For example, a system could be designed where a fluorescent reporter's signal is quenched by the p-nitrophenol produced during the enzymatic reaction. nih.gov

These fluorescently tagged phosphonates are invaluable for developing robust and sensitive assays to screen for enzyme inhibitors and to study enzyme kinetics in vitro and in living cells. bath.ac.uk

Table 5: Fluorophores for Tagging Phosphonate Probes

| Fluorophore | Excitation (nm) | Emission (nm) | Key Features |

|---|---|---|---|

| Coumarin | ~350-400 | ~450-500 | Environmentally sensitive, suitable for FRET applications. nih.gov |

| Fluorescein (FITC) | ~490 | ~520 | High quantum yield, but pH sensitive and prone to photobleaching. |

| Rhodamine (TMR) | ~550 | ~575 | Photostable and bright, less pH sensitive than fluorescein. researchgate.net |

| Resorufin | ~570 | ~585 | Long-wavelength emission, reducing background autofluorescence from biological samples. mdpi.com |

Advanced Research Perspectives and Future Directions

Exploration of p-Nitrophenyl Ethyl Heptylphosphonate in Interdisciplinary Research Areas

The unique properties of this compound make it a valuable tool in various interdisciplinary research fields. Its ability to act as a specific inhibitor for certain enzymes allows for the detailed investigation of complex biological processes.

p-Nitrophenyl phosphonates, including the ethyl heptyl derivative, serve as powerful probes for dissecting complex biochemical pathways. By selectively inhibiting specific enzymes, researchers can observe the downstream effects on a particular pathway, helping to elucidate the function of the inhibited enzyme and the relationships between different components of the pathway. For instance, phosphonates are known to be potent inhibitors of enzymes that process phosphate (B84403) or pyrophosphate substrates. nih.gov This inhibitory action is due to their structural similarity to the tetrahedral transition states of phosphate ester hydrolysis. researchgate.net

The C-P bond in phosphonates is resistant to enzymatic cleavage by phosphatases and phosphodiesterases, making them stable mimics of natural phosphate esters. nih.gov This stability allows for prolonged and specific inhibition, which is crucial for studying the long-term effects of enzyme inactivation on a biochemical pathway. By using this compound to inhibit a target enzyme, researchers can accumulate upstream metabolites and deplete downstream products, providing a snapshot of the metabolic flux and helping to identify key regulatory points within the pathway.

Table 1: Application of Phosphonate (B1237965) Probes in Biochemical Pathway Analysis

| Research Area | Application of Phosphonate Probe | Information Gained |

| Signal Transduction | Inhibition of protein tyrosine phosphatases (PTPs) | Elucidation of the role of specific PTPs in cell signaling cascades. |

| Metabolism | Inhibition of enzymes in metabolic pathways | Identification of rate-limiting steps and metabolic chokepoints. |

| Neurobiology | Inhibition of acetylcholinesterase | Understanding the role of acetylcholine (B1216132) in nerve impulse transmission. libretexts.org |

The use of p-nitrophenyl phosphonate esters has been instrumental in understanding the catalytic mechanisms of various enzymes, particularly hydrolases. The p-nitrophenyl group serves as a chromogenic leaving group, allowing for the real-time spectrophotometric monitoring of the enzymatic reaction. glpbio.comselleckchem.com As the enzyme hydrolyzes the ester bond, the release of p-nitrophenolate can be quantified by measuring the increase in absorbance at 405 nm. biocompare.com This technique provides a continuous assay to determine key kinetic parameters of the enzyme.

Kinetic studies using substrates like this compound can reveal important information about the enzyme's active site and catalytic strategy. For example, the rate of hydrolysis can be measured in the presence of different inhibitors or under varying pH conditions to probe the nature of the active site residues involved in catalysis. nih.govresearchgate.net Furthermore, phosphonates can act as irreversible inhibitors by covalently modifying a key active site residue, such as a serine in serine hydrolases. nih.govlibretexts.org This irreversible inhibition can be used to identify and label the catalytic residues within an enzyme's active site.

Table 2: Kinetic Parameters Obtainable from p-Nitrophenyl Ester Hydrolysis

| Kinetic Parameter | Description | Significance |

| Km (Michaelis constant) | Substrate concentration at half-maximal velocity | Reflects the affinity of the enzyme for the substrate. |

| kcat (turnover number) | Number of substrate molecules converted to product per enzyme molecule per unit time | Represents the catalytic efficiency of the enzyme. |

| kcat/Km | Specificity constant | A measure of the overall efficiency of the enzyme. |

| Ki (inhibition constant) | A measure of the potency of an inhibitor | Characterizes the binding affinity of an inhibitor to the enzyme. rsc.org |

Methodological Advancements in Phosphonate Ester Research

The increasing interest in phosphonate esters as research tools and potential therapeutic agents has driven the development of advanced methodologies for their study. These advancements are enabling more rapid and detailed investigations into their interactions with biological systems.

High-throughput screening (HTS) assays have become an essential tool in drug discovery and chemical biology for rapidly screening large libraries of compounds for their biological activity. researchgate.net The integration of HTS with mechanistic studies allows for the efficient identification of potent and selective phosphonate inhibitors, followed by detailed characterization of their mode of action. nih.gov For example, an HTS campaign could be used to screen a library of phosphonate esters against a panel of enzymes to identify "hits" with desired inhibitory profiles. researchgate.net

Once identified, these hits can be subjected to more detailed mechanistic studies to understand how they interact with their target enzyme. This can involve kinetic analyses to determine the type of inhibition (e.g., competitive, non-competitive) and structural studies, such as X-ray crystallography, to visualize the binding of the inhibitor to the enzyme's active site. This integrated approach accelerates the discovery of novel and potent enzyme inhibitors for research and therapeutic purposes.

The development of advanced analytical techniques is providing unprecedented insights into the real-time interactions between phosphonate esters and their biological targets. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and various forms of chromatography are being employed to monitor these interactions with high temporal and spatial resolution. researchgate.net

Real-time monitoring allows researchers to observe the dynamics of enzyme inhibition, including the rates of inhibitor binding and dissociation, and the formation of covalent adducts in the case of irreversible inhibitors. This information is crucial for understanding the complete kinetic profile of an inhibitor and for designing more effective molecules. Furthermore, these advanced analytical methods can be applied to study the effects of phosphonate inhibitors in complex biological matrices, such as cell lysates or even living cells, providing a more physiologically relevant understanding of their activity.

Theoretical Predictions and Experimental Validation in Phosphonate Chemistry

The synergy between theoretical predictions and experimental validation is a powerful approach in modern chemical research. Computational modeling and quantitative structure-activity relationship (QSAR) studies are increasingly being used to predict the biological activity of phosphonate esters and to guide the design of new compounds with enhanced properties. nih.govnih.gov

Theoretical models can be used to predict how a phosphonate ester like this compound will bind to the active site of a target enzyme. nih.gov These models can provide insights into the key interactions that govern binding affinity and selectivity. QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. esisresearch.orgmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

The predictions from these computational studies can then be tested experimentally. For example, a series of phosphonate esters with varying alkyl chain lengths could be synthesized and their inhibitory activity measured. The experimental results can then be used to refine and validate the theoretical models, leading to a more accurate and predictive understanding of the structure-activity relationships in phosphonate chemistry. This iterative cycle of theoretical prediction and experimental validation is a powerful engine for the discovery and optimization of novel phosphonate-based enzyme inhibitors. hw.ac.uk

Q & A

Q. What are the optimized synthetic protocols for p-nitrophenyl ethyl heptylphosphonate, and how can reaction yields be improved?

Methodological Answer: The synthesis of p-nitrophenyl ethyl heptylphosphonate derivatives typically involves phosphonate esterification and nitroaryl coupling. Key steps include:

- Dropwise addition of precursors (e.g., alkylphosphonates) to acidic media (e.g., concentrated H2SO4) at 0°C to control exothermic reactions .

- Purification via recrystallization (ethanol or heptane) or column chromatography (silica gel, CH2Cl2/hexane) to isolate intermediates .

- Yield optimization : Adjusting stoichiometry (e.g., 1:1 molar ratio of phosphonate to nitroaryl precursors) and reaction time (4–24 hours) improves yields to 65–93% .

Q. Table 1: Representative Synthetic Conditions

| Compound | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Piperidinium hexafluorophosphate derivative | H2SO4, 0°C → RT, recrystallization (ethanol) | 65% | |

| Selenone analog | NaBH4, acetic acid, CHCl3 chromatography | 93% | |

| Methacryloyloxy derivative | Methacrylic anhydride, DCM, DMAP catalyst | ~80%* |

*Estimated from analogous procedures.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- <sup>1</sup>H NMR : Key peaks include aromatic protons (δ 7.45–8.17 ppm for p-nitrophenyl) and alkyl/phosphonate signals (δ 1.78–3.28 ppm) .

- Mass Spectrometry (MS) : FAB-MS or ESI-MS confirms molecular ions (e.g., [M+H]<sup>+</sup> at m/z 453 for piperidinium derivatives) .

- Elemental Analysis : Validate purity (>99%) by matching calculated/found C, H, S, and N percentages (e.g., C: 37.17% calc. vs. 36.87% found) .

Q. Table 2: Example NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Piperidinium CH2 | 1.78–3.28 | Multiplet | |

| p-Nitrophenyl aromatic H | 7.73 (d), 8.17 (d) | Doublet |

Q. How is this compound applied in enzyme activity assays (e.g., phosphatases or esterases)?

Methodological Answer: This compound serves as a chromogenic substrate due to p-nitrophenol release upon enzymatic hydrolysis:

- Assay Design : Monitor absorbance at 405 nm (ε = 18,000 M<sup>−1</sup>cm<sup>−1</sup> for p-nitrophenol) .

- Kinetic Parameters : Calculate Km and Vmax using Michaelis-Menten plots. For example, mouse skin aliesterase assays with p-nitrophenyl valerate show linearity in 0–30 min .

- Controls : Include blanks (no enzyme) and inhibitors (e.g., Na3VO4 for phosphatases) .

Advanced Research Questions

Q. How does this compound stability vary under different pH and temperature conditions?

Methodological Answer:

- pH Stability : Test buffered solutions (pH 4.8–7.6) at 25°C. p-Nitrophenol derivatives are stable in neutral buffers but hydrolyze rapidly in alkaline conditions .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., mp >170°C for nitroaryl-phosphonates) .

- Storage : Store at 0–6°C in anhydrous solvents (e.g., DCM) to prevent hydrolysis .

Q. What isotopic labeling strategies (e.g., <sup>15</sup>N, <sup>18</sup>O) are used to study enzymatic hydrolysis mechanisms?

Methodological Answer:

- Synthesis of Labeled Substrates : Incorporate <sup>15</sup>N or <sup>18</sup>O into the p-nitrophenyl group via phosphorylation of isotopically labeled p-nitrophenol .

- Kinetic Isotope Effects (KIEs) : Compare kcat/<sup>15</sup>N vs. <sup>14</sup>N substrates to identify rate-limiting steps (e.g., bond cleavage vs. product release) .

Q. How can contradictory kinetic data (e.g., non-linear Lineweaver-Burk plots) be resolved in phosphatase assays?

Methodological Answer:

- Data Validation : Ensure substrate solubility (use DMSO co-solvents ≤1%) and eliminate light interference (amber vials) .

- Alternative Models : Fit data to non-Michaelis-Menten models (e.g., substrate inhibition or allosteric effects) .

- Cross-Validation : Compare with orthogonal methods like HPAEC-PAD for hydrolyzed product quantification .

Q. What structural analogs of this compound enhance substrate specificity for target enzymes?

Methodological Answer:

- Analog Design : Replace the heptyl chain with shorter (ethyl) or branched (isopropyl) groups to alter steric effects .

- Electron-Withdrawing Groups : Introduce substituents (e.g., -CF3) on the phenyl ring to modulate hydrolysis rates .

- Biological Testing : Screen analogs against enzyme isoforms (e.g., alkaline phosphatase vs. Cdc25A phosphatase) using competitive inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.